8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by its complex structure, which includes a pyrazole ring, an ethoxyethyl group, and a purine core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones under acidic or basic conditions.
Attachment of the Ethoxyethyl Group: The ethoxyethyl group is introduced via an alkylation reaction, where an ethoxyethyl halide reacts with the pyrazole derivative in the presence of a base such as potassium carbonate.
Construction of the Purine Core: The purine core is synthesized through a series of cyclization reactions involving appropriate precursors such as formamidine and cyanamide derivatives.
Final Assembly: The final compound is obtained by coupling the pyrazole and purine intermediates under controlled conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl and methyl groups, leading to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the purine core, potentially yielding dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halides, sulfonates, or organometallic reagents under conditions such as reflux or microwave irradiation.
Major Products
Oxidation Products: Aldehydes, ketones, carboxylic acids.
Reduction Products: Dihydro or tetrahydro derivatives.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes, which could be useful in studying metabolic pathways.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory, antiviral, or anticancer properties.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Inhibiting Enzyme Activity: Binding to the active site of enzymes, thereby blocking substrate access and inhibiting catalytic activity.
Modulating Receptor Function: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the ethoxyethyl group, which may affect its biological activity and solubility.
7-(2-ethoxyethyl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the pyrazole ring, potentially altering its interaction with biological targets.
Uniqueness
The presence of both the pyrazole ring and the ethoxyethyl group in 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione contributes to its unique chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-7-(2-ethoxyethyl)-1-ethyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3/c1-6-21-15(24)13-14(20(5)17(21)25)18-16(22(13)8-9-26-7-2)23-12(4)10-11(3)19-23/h10H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYLKTQXHZJWSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C(N2CCOCC)N3C(=CC(=N3)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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